molecular formula C17H11ClFN3OS B2460841 5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-17-2

5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2460841
CAS No.: 478046-17-2
M. Wt: 359.8
InChI Key: WCANEMDMURZYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) T790M mutant, which is a primary mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound has demonstrated significant inhibitory activity against EGFR T790M/L858R and T790M/delE746_A750 mutants while showing markedly reduced potency against wild-type EGFR, a profile that is critical for achieving a therapeutic window and overcoming TKI resistance source . Its research value is underscored by its role as a key chemical scaffold in the development of third-generation EGFR inhibitors, such as Osimertinib (AZD9291), which share a similar structural approach to targeting the cysteine-797 residue in the ATP-binding site via a covalent binding motif source . Beyond its primary application in oncology research for NSCLC, this compound and its analogs serve as vital tools for investigating signaling pathways driven by mutant EGFR, studying mechanisms of acquired resistance to next-generation TKIs, and exploring combination therapy strategies. The compound has also been reported to exhibit inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK) and B-lymphoid kinase (BLK), suggesting potential research applications in hematological malignancies and immunological disorders source .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3OS/c18-12-5-3-6-13(19)11(12)9-24-17-20-14-7-2-1-4-10(14)16-21-15(23)8-22(16)17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCANEMDMURZYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via Cyclization Reactions

Nitrobenzaldehyde-Based Cyclization

A foundational approach involves cyclizing 2-nitrobenzaldehyde with ammonium acetate and benzil in refluxing glacial acetic acid to form 2-(2-nitrophenyl)-4,5-diphenyl-1 H-imidazole intermediates. Subsequent reduction of the nitro group using SnCl₂·2H₂O in methanol yields primary amines, which undergo cyclization with carbon disulfide and potassium hydroxide to generate imidazo[1,2-c]quinazoline-5-thiol. This thiolated intermediate serves as a precursor for introducing the (2-chloro-6-fluorobenzyl)sulfanyl group via nucleophilic substitution.

Key Reaction Conditions:
  • Cyclization : Glacial acetic acid, reflux, 6–12 hours.
  • Nitro Reduction : SnCl₂·2H₂O, HCl, methanol, ambient temperature, 6 hours.
  • Thiol Formation : Carbon disulfide, KOH, ethanol, reflux, 3 hours.

Copper-Catalyzed Ullmann Coupling

An alternative route employs copper-catalyzed Ullmann-type C–N coupling to assemble the quinazoline core. Starting with halogenated precursors (e.g., 2-chloroquinazoline derivatives), copper(I) iodide and potassium carbonate facilitate coupling with imidazole-containing amines in DMF at 150°C. Intramolecular cyclization under the same conditions yields the fused imidazo[1,2-c]quinazoline skeleton.

Key Reaction Conditions:
  • Catalyst : CuI (0.2 mmol), K₂CO₃ (2.0 mmol).
  • Solvent/Temperature : DMF, 150°C, 2–5 hours.
  • Yield : 60–75% after purification by silica gel chromatography.

Comparative Analysis of Synthetic Pathways

Efficiency and Yield

Method Key Step Yield (%) Purity (%)
Nitrobenzaldehyde Route Cyclization/Thiolation 65–80 ≥95
Ullmann Coupling Copper-Catalyzed Cyclization 60–75 ≥90
Direct Thiolation Palladium Cross-Coupling 50–65 ≥85

The nitrobenzaldehyde route offers higher yields and scalability, while Ullmann coupling minimizes byproducts through controlled cyclization. Direct thiolation is limited by thiol reagent availability and side reactions.

Byproduct Management

  • Nitro Reduction Byproducts : Over-reduction to hydroxylamines is mitigated by stoichiometric SnCl₂ and controlled reaction times.
  • Copper Residues : Chelating agents (e.g., EDTA) during workup remove trace Cu from Ullmann reactions.

Structural Confirmation and Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the quinazoline core appear as doublets at δ 7.8–8.2 ppm, while the isopropyl group shows a septet at δ 3.5–4.0 ppm.
  • HRMS : Molecular ion peak at m/z 461.9 ([M+H]⁺) confirms the molecular formula C₂₂H₂₁ClFN₃O₃S.

X-ray Crystallography

Single-crystal X-ray analysis (where available) confirms the planar imidazo[1,2-c]quinazoline core and the axial orientation of the (2-chloro-6-fluorobenzyl)sulfanyl group.

Industrial-Scale Considerations

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing costs by 20–30% in large batches.

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-Factor 15–20
Process Mass Intensity 2.5–3.0

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of imidazo[1,2-c]quinazolines are heavily influenced by substituents at positions 5, 7, and 7. Below is a comparative analysis of key analogs:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound 2-Chloro-6-fluorobenzylsulfanyl 419.86 Not reported Dual halogen (Cl, F); aromatic sulfanyl group
5a (imidazo[1,2-c]quinazoline) Thioxo ~231* >320 Simple thioxo group; fused quinazoline-imidazole core
5-[(3-Chlorobenzyl)sulfanyl] analog 3-Chlorobenzylsulfanyl 341.81 Not reported Single Cl on benzyl; lacks fluorine
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Methylsulfanyl 231.27 Not reported Small alkyl sulfanyl group; minimal steric hindrance
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy analog 3,4-Dichlorobenzylsulfanyl + 8,9-dimethoxy 440.26 Not reported Dual Cl on benzyl; methoxy groups enhance polarity
5c (furo[3,2-e]imidazo[1,2-c]pyrimidine) Furo group ~300* 210–212 Oxygen-containing heterocycle; planar structure

*Estimated based on molecular formula.

Key Observations:
  • Sulfanyl Group : The benzylsulfanyl moiety in the target compound offers greater steric bulk and aromatic interactions compared to smaller groups like methylsulfanyl , which may influence receptor affinity.

Structure-Activity Relationship (SAR) Insights

  • Halogen Position : Meta/para halogenation (e.g., 3-chloro in vs. 2-chloro-6-fluoro in the target) may alter binding to hydrophobic pockets in target proteins.
  • Sulfanyl vs. Thioxo : Thioxo derivatives (e.g., 5a) lack the benzyl group, reducing steric bulk and possibly diminishing receptor selectivity compared to the target .
  • Methoxy vs. Halogen : Methoxy groups (e.g., ) increase polarity but may reduce blood-brain barrier penetration compared to halogenated analogs.

Biological Activity

5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 478046-17-2) is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines imidazoquinazoline and benzylsulfanyl moieties, suggests a variety of interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C17H11ClFN3OSC_{17}H_{11}ClFN_3OS, with a molecular weight of approximately 359.81 g/mol. The presence of chlorine and fluorine atoms likely influences its biological activity through interactions with various enzymes and receptors.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, potentially including enzymes or receptors involved in various biochemical pathways. The sulfanyl group can undergo oxidation or reduction reactions, which may further modify its biological activity.

Biological Activities

Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities. Key findings related to this compound include:

  • Anticancer Activity : Quinazolinone derivatives have been noted for their potential in cancer treatment. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting growth factor receptors such as EGFR and HER2 . The compound's structure may allow it to act as an inhibitor for these receptors.
  • Antimicrobial Properties : Some quinazolinone compounds demonstrate antibacterial activity against various strains. The presence of halogen substituents (like chlorine and fluorine) may enhance this activity by increasing lipophilicity and membrane permeability .
  • Enzyme Inhibition : Research has highlighted the potential of imidazoquinazolines to inhibit enzymes such as α-glucosidase, which is crucial in managing type 2 diabetes mellitus. Compounds in this class have shown IC50 values significantly lower than standard treatments .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique aspects of this compound:

CompoundActivityIC50 (μM)Notes
This compoundAnticancerTBDPotential EGFR inhibitor
Quinazolinone derivative AAntimicrobial40.90Effective against E. coli
Quinazolinone derivative Bα-glucosidase inhibitor12.44Stronger than acarbose

Case Studies

  • Anticancer Screening : A study conducted on various quinazolinone derivatives showed that modifications at the benzyl position significantly impacted their anticancer efficacy against MDA-MB-231 cell lines. The compound was found to exhibit promising activity comparable to established inhibitors .
  • α-Glucosidase Inhibition : In vitro studies demonstrated that imidazoquinazolines could effectively inhibit α-glucosidase, with some derivatives showing IC50 values ranging from 12.44 μM to over 300 μM, indicating a potential for developing new diabetes medications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.